![molecular formula C19H30N2O4S B2542627 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide CAS No. 921998-23-4](/img/structure/B2542627.png)

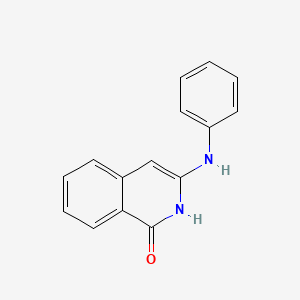

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide" is a novel chemical entity that appears to be related to a class of sulfonamide derivatives. Sulfonamides are a group of compounds known for their various biological activities, including antibacterial properties. They often serve as a scaffold for the development of new therapeutic agents due to their ability to inhibit enzymes like carbonic anhydrases .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonic chlorides with amines or the modification of existing sulfonamide groups. For instance, novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized starting from 3,5-dimethylisoxazole, which involved the generation of 3,5-dimethylisoxazole-4-sulfonamides followed by reactions with various amines and aldehydes . Similarly, sulfonamide isoxazolo[5,4-b]pyridines were synthesized using 3-aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

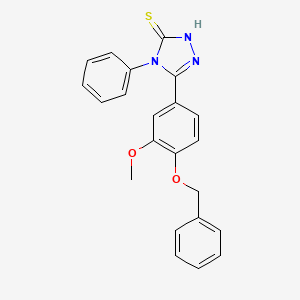

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to various aromatic or heteroaromatic systems. The compound of interest likely contains a [1,4]oxazepine ring, which is a seven-membered heterocyclic structure containing nitrogen and oxygen atoms. This ring system has been shown to be synthetically accessible through a ring-forming cascade facilitated by the presence of an unprotected primary sulfonamide group .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including cyclocondensation processes. For example, 4-chloro-3-nitrobenzenesulfonamide was used to produce [1,4]oxazepine-based primary sulfonamides through a reaction with bis-electrophilic phenols . The primary sulfonamide functionality is crucial for these reactions, as it enables the construction of the [1,4]oxazepine ring and acts as a zinc-binding group in enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific molecular structures. However, they generally exhibit good solubility in polar solvents due to the polar nature of the sulfonamide group. The antibacterial and antiproliferative activities of these compounds are often evaluated in vitro, with some showing significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on cancer cell lines like MCF7 . The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide" would likely share some of these properties, but specific data would be required for a comprehensive analysis.

Aplicaciones Científicas De Investigación

Metabolic Optimization in Drug Development

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is involved in the development of selective endothelin receptor antagonists. A study by Humphreys et al. (2003) in "Xenobiotica" discusses the optimization of related compounds for improved metabolic stability. This research emphasizes the importance of understanding the metabolism of these compounds to enhance their pharmacokinetic properties for potential therapeutic applications (Humphreys et al., 2003).

Dual Angiotensin II and Endothelin A Receptor Antagonists

In the search for effective hypertension treatments, Murugesan et al. (2002) in "Journal of Medicinal Chemistry" describe the synthesis of dual angiotensin II and endothelin A receptor antagonists. These compounds, structurally related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide, represent a novel approach to hypertension management (Murugesan et al., 2002).

Benzimidazole-Tethered Oxazepine Heterocyclic Hybrids

Almansour et al. (2016) in "Molecules" explored the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds, related to the chemical class of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide, exhibit potential for nonlinear optical (NLO) applications. Their study highlights the versatile nature of these compounds in scientific research, particularly in materials science (Almansour et al., 2016).

Development of Potent Endothelin Receptor Antagonists

Murugesan et al. (2003) in "Journal of Medicinal Chemistry" detail the discovery of highly potent and orally active ET(A) selective antagonists. These compounds, including variants of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide, offer insights into the design of effective treatments for conditions like congestive heart failure (Murugesan et al., 2003).

Propiedades

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4S/c1-13(2)10-21-16-8-7-15(20-26(23,24)11-14(3)4)9-17(16)25-12-19(5,6)18(21)22/h7-9,13-14,20H,10-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRMUNSMMMWUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)

![2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2542554.png)

![6-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B2542558.png)

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)

![2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2542564.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine](/img/structure/B2542567.png)